

# N-Cbz-guanidine CAS number and molecular weight

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## Compound of Interest

Compound Name: *N*-Cbz-guanidine

Cat. No.: B2422506

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## Technical Guide: N-Cbz-Guanidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Cbz-guanidine** (benzyl N-(diaminomethylidene)carbamate), a key synthetic intermediate. The document details its chemical properties, representative synthesis, and applications in organic chemistry, particularly in the development of novel molecular architectures.

## Core Compound Data

**N-Cbz-guanidine** is a guanidine derivative where one of the nitrogen atoms is protected by a benzyloxycarbonyl (Cbz) group. This protection strategy is crucial for modulating the high basicity of the guanidine moiety, rendering it a more manageable reagent in complex synthetic pathways.

## Physicochemical and Structural Information

The following table summarizes the key quantitative data for **N-Cbz-guanidine**. It is important to note that while core identifiers are well-established, specific experimental data such as melting point and solubility are not consistently reported in publicly available literature.

Property	Value	Source
CAS Number	16706-54-0	[PubChem]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> N <sub>3</sub> O <sub>2</sub>	[PubChem]
Molecular Weight	193.20 g/mol	[PubChem]
IUPAC Name	benzyl N-(diaminomethylidene)carbamate	[PubChem]
Calculated XLogP3	1.4	[PubChem]
Hydrogen Bond Donor Count	2	[PubChem]
Hydrogen Bond Acceptor Count	3	[PubChem]
Rotatable Bond Count	3	[PubChem]

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **N-Cbz-guanidine** is not readily available in the reviewed literature, a representative procedure for a related mono-Cbz protected guanidine, N-Benzyl, N'-Cbz-guanidine, is presented here to illustrate the general synthetic approach. This method highlights the key steps and reagents involved in the preparation of such compounds.

### Representative Synthesis: Preparation of N-Benzyl, N'-Cbz-guanidine

This protocol is adapted from a known procedure for the synthesis of mono-Cbz protected guanidines.

Materials:

- Potassium carbobenzyloxycyanamide
- Acetonitrile

- Trimethylsilyl chloride
- Benzylamine
- Methanol
- Diethyl ether

#### Procedure:

- A flame-dried 250-mL single-necked round-bottomed flask equipped with a magnetic stirring bar is placed under a nitrogen atmosphere.
- The flask is charged with potassium carbobenzyloxycyanamide (30.0 mmol).
- Acetonitrile (100 mL) is added, and the mixture is stirred vigorously for 15 minutes.
- Trimethylsilyl chloride is then added, and the reaction is stirred for an additional period.
- Benzylamine is subsequently introduced to the reaction mixture.
- Upon completion of the reaction, the solvent is removed under reduced pressure.
- The residue is then taken up in methanol and stirred.
- The product is precipitated by the addition of diethyl ether and collected by filtration.

## Applications in Organic Synthesis

**N-Cbz-guanidine** is a valuable reagent for the introduction of a protected guanidine group in the synthesis of more complex molecules. One of its notable applications is in the preparation of N-protected amino acid-derived guanidine organocatalysts.

## Experimental Protocol: Synthesis of an N-Cbz-Guanidine-Containing Organocatalyst

This protocol describes the synthesis of an organocatalyst using **N-Cbz-guanidine** as a key reagent.

#### Materials:

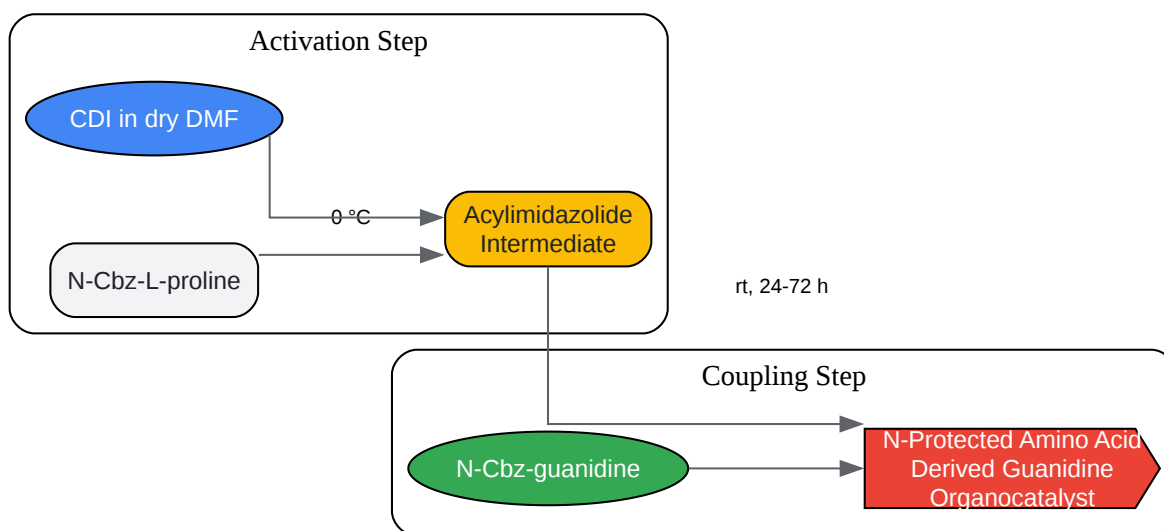
- N-Cbz-L-proline
- 1,1'-Carbonyldiimidazole (CDI)
- Dry N,N-Dimethylformamide (DMF)
- **N-Cbz-guanidine**

#### Procedure:

- N-Cbz-L-proline is dissolved in dry DMF in a reaction vessel under an inert atmosphere.
- The solution is cooled to 0 °C.
- 1,1'-Carbonyldiimidazole (CDI) is added to the solution to activate the carboxylic acid.
- The reaction mixture is stirred at 0 °C for a designated period to allow for the formation of the acylimidazolide intermediate.
- A solution of **N-Cbz-guanidine** in dry DMF is then added to the reaction mixture.
- The reaction is allowed to proceed at room temperature for 24-72 hours.
- Following the reaction, the product is isolated and purified using standard chromatographic techniques.

## Logical and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to **N-Cbz-guanidine**.



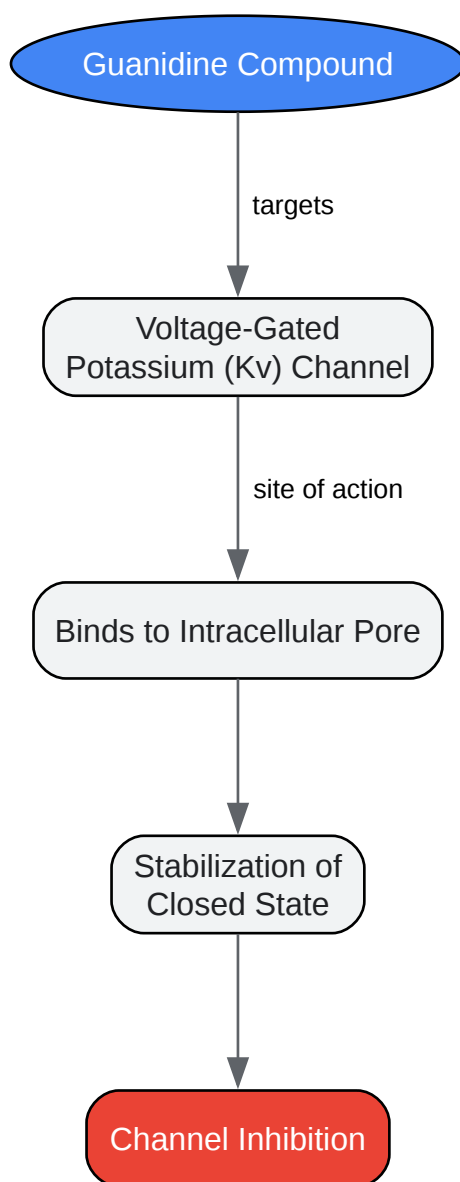
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Caption: Workflow for the synthesis of an organocatalyst using **N-Cbz-guanidine**.

## Signaling Pathways and Biological Activity

There is limited information in the scientific literature describing a direct role for **N-Cbz-guanidine** in specific biological signaling pathways. Its primary utility is as a synthetic intermediate. However, the guanidinium group, which **N-Cbz-guanidine** can introduce into molecules, is of significant interest in medicinal chemistry. Guanidine and its derivatives are known to interact with various biological targets. For instance, some guanidine compounds act as inhibitors of voltage-gated potassium (Kv) channels. The proposed mechanism involves the guanidinium ion binding within the intracellular pore of the channel, which can stabilize a closed state.

The Cbz protecting group on **N-Cbz-guanidine** is designed to be removed under specific conditions, unmasking the guanidine functionality at a desired stage of a synthesis. This allows for the strategic incorporation of the biologically active guanidinium moiety into potential drug candidates.



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Caption: General mechanism of action for some guanidine compounds as Kv channel inhibitors.

- To cite this document: BenchChem. [N-Cbz-guanidine CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2422506#n-cbz-guanidine-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b2422506#n-cbz-guanidine-cas-number-and-molecular-weight)

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